(1R,2R)-1-Methoxy-2-nitrocyclohexane
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Overview
Description
(1R,2R)-1-Methoxy-2-nitrocyclohexane is an organic compound with a unique stereochemistry, characterized by the presence of a methoxy group and a nitro group on a cyclohexane ring The compound’s stereochemistry is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring
Preparation Methods
The synthesis of (1R,2R)-1-Methoxy-2-nitrocyclohexane typically involves the nitration of a suitable cyclohexane derivative followed by the introduction of the methoxy group. One common synthetic route includes the nitration of cyclohexanol to form 2-nitrocyclohexanol, which is then methylated to introduce the methoxy group, resulting in this compound. The reaction conditions often involve the use of nitric acid for nitration and methyl iodide or dimethyl sulfate for methylation .
Chemical Reactions Analysis
(1R,2R)-1-Methoxy-2-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the substitution of the methoxy group with a halogen.
Scientific Research Applications
(1R,2R)-1-Methoxy-2-nitrocyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of (1R,2R)-1-Methoxy-2-nitrocyclohexane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to molecular targets .
Comparison with Similar Compounds
(1R,2R)-1-Methoxy-2-nitrocyclohexane can be compared with other similar compounds, such as:
(1S,2S)-1-Methoxy-2-nitrocyclohexane: This enantiomer has the opposite stereochemistry and may exhibit different reactivity and biological activity.
1-Methoxy-2-nitrobenzene: This compound has a similar functional group arrangement but on a benzene ring, leading to different chemical properties and applications.
2-Methoxy-1-nitropropane: This compound has a similar functional group arrangement but on a propane chain, resulting in different reactivity and uses .
Properties
CAS No. |
62527-76-8 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1R,2R)-1-methoxy-2-nitrocyclohexane |
InChI |
InChI=1S/C7H13NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
ALVWBBJWFMADNV-RNFRBKRXSA-N |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1[N+](=O)[O-] |
Canonical SMILES |
COC1CCCCC1[N+](=O)[O-] |
Origin of Product |
United States |
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